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molecular formula C6H6O5 B019226 2,5-Dioxooxolan-3-YL acetate CAS No. 24766-96-9

2,5-Dioxooxolan-3-YL acetate

Cat. No. B019226
M. Wt: 158.11 g/mol
InChI Key: SSWJHSASZZAIAU-UHFFFAOYSA-N
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Patent
US04460782

Procedure details

250 g (1.86 mole) of malic acid are dissolved in 500 ml of acetic anhydride and a further 1 ml of concentrated sulphuric acid is added thereto. The mixture is then heated at 140° C. for four hours. Finally, it is concentrated in vacuo and the residue is fractionally distilled. 2-acetoxysuccinic acid anhydride is obtained in a 60% yield. Boiling point at 0.01 torr: 108° to 113° C.; melting point: 56° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=O)[OH:3].S(=O)(=O)(O)O.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:3][CH:2]1[CH2:4][C:5](=[O:7])[O:8][C:1]1=[O:9])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Finally, it is concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C(=O)OC(C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04460782

Procedure details

250 g (1.86 mole) of malic acid are dissolved in 500 ml of acetic anhydride and a further 1 ml of concentrated sulphuric acid is added thereto. The mixture is then heated at 140° C. for four hours. Finally, it is concentrated in vacuo and the residue is fractionally distilled. 2-acetoxysuccinic acid anhydride is obtained in a 60% yield. Boiling point at 0.01 torr: 108° to 113° C.; melting point: 56° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=O)[OH:3].S(=O)(=O)(O)O.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:3][CH:2]1[CH2:4][C:5](=[O:7])[O:8][C:1]1=[O:9])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Finally, it is concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C(=O)OC(C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04460782

Procedure details

250 g (1.86 mole) of malic acid are dissolved in 500 ml of acetic anhydride and a further 1 ml of concentrated sulphuric acid is added thereto. The mixture is then heated at 140° C. for four hours. Finally, it is concentrated in vacuo and the residue is fractionally distilled. 2-acetoxysuccinic acid anhydride is obtained in a 60% yield. Boiling point at 0.01 torr: 108° to 113° C.; melting point: 56° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=O)[OH:3].S(=O)(=O)(O)O.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:3][CH:2]1[CH2:4][C:5](=[O:7])[O:8][C:1]1=[O:9])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Finally, it is concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C(=O)OC(C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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